N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
Description
This compound features a thiophene-2-sulfonamide group connected via a propyl linker to a 6-oxo-1,6-dihydropyridazin-1-yl scaffold substituted with a 4-methoxyphenyl moiety. The dihydropyridazinone core provides a planar heterocyclic system, while the sulfonamide and methoxyphenyl groups enhance hydrogen bonding and hydrophobic interactions, respectively.
Properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-25-15-7-5-14(6-8-15)16-9-10-17(22)21(20-16)12-3-11-19-27(23,24)18-4-2-13-26-18/h2,4-10,13,19H,3,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAZLRHTGFUECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a sulfonamide group, and a dihydropyridazine moiety. Its molecular formula is , with a molecular weight of approximately 356.42 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) through phosphodiesterase (PDE) inhibition .
Antimicrobial Activity
Recent investigations have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of thiophene and pyridazine have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has highlighted the anticancer potential of related compounds. For instance, certain pyridazine derivatives have demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are linked to its ability to inhibit the production of pro-inflammatory cytokines. Studies have shown that related thiophene derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases .
Case Study 1: PDE Inhibition
In vitro studies on related compounds have demonstrated effective inhibition of PDE4, an enzyme implicated in inflammatory responses. For instance, a study reported an IC50 value of 140 nM for a structurally similar compound, suggesting that this compound may exhibit comparable activity .
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of thiophene-based compounds on various cancer cell lines. Results indicated that these compounds could induce significant apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells at concentrations as low as 10 µM .
Data Tables
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an inhibitor of receptor tyrosine kinases (RTKs), particularly the MET receptor. RTKs play a crucial role in cellular signaling pathways that regulate cell proliferation and survival. Overexpression or mutations of the MET receptor are implicated in several malignancies, making it a target for cancer therapies. Studies indicate that derivatives similar to N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide can effectively inhibit MET activity, thereby reducing tumor growth and metastasis in preclinical models .
Anti-inflammatory Properties
Research has suggested that compounds with a similar structure possess anti-inflammatory effects. By inhibiting specific signaling pathways associated with inflammation, these compounds may offer therapeutic benefits in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The ability to modulate immune responses through RTK inhibition also indicates potential applications in autoimmune disorders .
Cancer Treatment
A study conducted on a series of pyridazinone derivatives demonstrated that modifications similar to those found in this compound resulted in significant reductions in tumor size in xenograft models. The compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Inflammation Models
In animal models of inflammation, compounds structurally related to this compound were shown to decrease levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role in managing chronic inflammatory conditions .
Data Summary Table
| Application Area | Mechanism of Action | Case Study Findings |
|---|---|---|
| Anticancer Activity | Inhibition of MET receptor | Significant tumor size reduction in xenograft models |
| Anti-inflammatory Effects | Modulation of inflammatory pathways | Decreased TNF-alpha and IL-6 levels in animal models |
Comparison with Similar Compounds
Key Structural Features and Differences
The following table summarizes critical differences between the target compound and its analogs:
Pharmacological and Physicochemical Comparisons
- Pyridin-4-one analogs (e.g., ) exhibit metal-chelating properties due to hydroxyl and ketone groups, which are absent in dihydropyridazinones .
Sulfonamide vs. Carboxamide/Benzamide :
- Thiophene-2-sulfonamide (target and ) enhances acidity (pKa ~6–8) and hydrogen-bonding capacity compared to furan-2-carboxamide () or benzamide (), which may improve enzyme inhibition .
- Benzamide derivatives (e.g., ) show reduced solubility due to hydrophobic 4-methylbenzene, while morpholine-containing analogs () improve aqueous solubility .
- Substituent Effects: The 4-methoxyphenyl group (target, ) contributes to hydrophobic interactions and metabolic stability by reducing oxidative degradation .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide, and how can reaction yields be optimized?
- Methodological Answer :
- Step 1 : Utilize a multi-step approach involving coupling reactions (e.g., nucleophilic substitution for the pyridazinone core and sulfonamide formation) .
- Step 2 : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd-based catalysts for cross-coupling) to enhance efficiency.
- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution) and final products via recrystallization (solvent pair: ethanol/water) .
- Key Parameters : Monitor reaction progress using TLC and adjust stoichiometric ratios (e.g., 1.2:1 for sulfonamide coupling).
Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns (e.g., C18, 5 µm) with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Hypothesis Testing : Compare metabolic stability (e.g., liver microsomal assays) and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .
- Dose-Response Analysis : Use nonlinear regression models to correlate in vitro IC values (enzyme inhibition) with in vivo efficacy (e.g., ED in disease models).
- Reference Studies : Cross-validate with structurally analogous pyridazinone derivatives showing improved pharmacokinetic profiles .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to target enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions (e.g., hydrogen bonding with catalytic residues) .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å).
- Free Energy Calculations : Apply MM/GBSA to estimate ΔG and prioritize derivatives for synthesis .
Q. How can crystallographic data inform the design of analogs with enhanced stability?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve the compound’s 3D structure to identify torsional strain (e.g., pyridazinone-propyl linker dihedral angles >30°) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to trifluoromethoxy) to reduce steric hindrance while maintaining π-π stacking interactions.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) for formulation compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
